

Technical Guide: 2-Bromobenzaldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzaldehyde diethyl acetal

Cat. No.: B1273417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Bromobenzaldehyde Diethyl Acetal**, a key reagent and building block in modern organic synthesis. It details the compound's physicochemical properties, a standard experimental protocol for its synthesis, and its applications in research and development.

Core Compound Properties

2-Bromobenzaldehyde diethyl acetal is an organic compound where the aldehyde functional group of 2-bromobenzaldehyde is protected as a diethyl acetal.^[1] This protection is crucial in multi-step syntheses, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are modified.^[1] The compound typically appears as a colorless to nearly colorless liquid.^[1]

Table 1: Physicochemical and Identification Data for **2-Bromobenzaldehyde Diethyl Acetal**

Property	Value
Molecular Weight	259.14 g/mol [1] [2] [3]
Molecular Formula	C ₁₁ H ₁₅ BrO ₂ [1] [3] [4]
IUPAC Name	1-Bromo-2-(diethoxymethyl)benzene [1]
CAS Number	35822-58-3 [2] [3]
Density	1.285 g/mL at 25 °C [2] [5]
Boiling Point	116 °C at 0.7 mmHg [2] [5]
Refractive Index	n _{20/D} 1.5156 [2] [5]

| Flash Point | >110 °C (>230 °F)[\[5\]](#) |

Experimental Protocol: Synthesis

The most common method for preparing **2-Bromobenzaldehyde Diethyl Acetal** is the acid-catalyzed acetalization of 2-bromobenzaldehyde with ethanol.[\[4\]](#) This reaction involves the nucleophilic attack of ethanol on the protonated aldehyde, forming a hemiacetal intermediate, which then reacts with a second ethanol molecule to yield the stable diethyl acetal and water.[\[1\]](#)

Objective: To synthesize **2-Bromobenzaldehyde Diethyl Acetal** by protecting the aldehyde group of 2-bromobenzaldehyde.

Materials:

- 2-Bromobenzaldehyde
- Ethanol (absolute)
- An acid catalyst (e.g., concentrated Hydrochloric Acid, Sulfuric Acid, or p-Toluenesulfonic acid)[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Anhydrous potassium carbonate or sodium sulfate for drying

- Organic solvent (e.g., Toluene, Hexane)[7]
- Dean-Stark apparatus (optional, for water removal)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 2-bromobenzaldehyde (1.0 mol equivalent) and an excess of absolute ethanol (e.g., 3.0-4.0 mol equivalents). An organic solvent like toluene can be added to aid in azeotropic water removal.
- Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) to the mixture.[6]
- Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by using techniques like Thin Layer Chromatography (TLC). The reaction is typically refluxed for several hours.[6]
- Workup: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.
- Neutralization: Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
- Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine.
- Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or K₂CO₃), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
- Purification: The resulting crude product, a colorless oil, can be purified by vacuum distillation to yield the final **2-Bromobenzaldehyde Diethyl Acetal**.[6]

Applications in Research and Drug Development

As a protected aldehyde, **2-Bromobenzaldehyde Diethyl Acetal** is a versatile intermediate in organic synthesis.[5]

- **Protecting Group:** Its primary function is to mask the reactive aldehyde group, allowing for transformations on other parts of the molecule, such as Grignard reactions or lithiation at the bromine-bearing carbon, without interference from the aldehyde. The acetal can be easily deprotected back to the aldehyde under mild aqueous acidic conditions.[1]
- **Synthesis of Complex Molecules:** It serves as a key building block in the pharmaceutical industry for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs).[4][5] Its structure is useful for creating substituted benzaldehyde derivatives and for constructing heterocyclic systems.[1][4]
- **Cross-Coupling Reactions:** The bromo-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon bonds to build more elaborate molecular scaffolds.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the acid-catalyzed synthesis of **2-Bromobenzaldehyde Diethyl Acetal**.

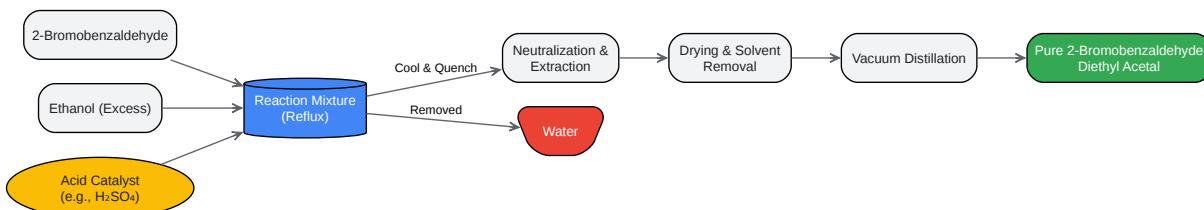


Figure 1: Synthesis of 2-Bromobenzaldehyde Diethyl Acetal

[Click to download full resolution via product page](#)

Caption: Workflow for the acid-catalyzed synthesis of **2-bromobenzaldehyde diethyl acetal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromobenzaldehyde diethyl acetal | 35822-58-3 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Buy 2-Bromobenzaldehyde diethyl acetal | 35822-58-3 [smolecule.com]
- 5. Cas 35822-58-3,2-BROMOBENZALDEHYDE DIETHYL ACETAL | lookchem [lookchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN101948460A - Preparation method for o-bromobenzaldehyde ethylene acetal - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: 2-Bromobenzaldehyde Diethyl Acetal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273417#2-bromobenzaldehyde-diethyl-acetal-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com